molecular formula C42H30O24S6-6 B1255535 p-Sulfonatocalix[6]arene

p-Sulfonatocalix[6]arene

Cat. No.: B1255535
M. Wt: 1111.1 g/mol
InChI Key: BXOUPTJVBGEDIR-UHFFFAOYSA-H
Attention: For research use only. Not for human or veterinary use.
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Description

p-Sulfonatocalix[6]arene (SC6) is a water-soluble, cup-shaped macrocyclic host renowned for its ability to form inclusion complexes with various cationic and neutral guest molecules through non-covalent interactions, including hydrophobic effects, cation-π, and electrostatic interactions . This compound is part of the p-sulfonatocalix[n]arene family, which is characterized by high water solubility and promising biological compatibility, making it a valuable tool in supramolecular chemistry . Its core research value lies in improving the solubility, stability, and bioavailability of poorly soluble active compounds . For instance, studies have demonstrated its inclusion behavior with drugs like propranolol, where the aliphatic chain of the drug penetrates the hydrophobic cavity of the calixarene, potentially enhancing its application profile . Beyond drug delivery, this reagent is instrumental in fundamental research areas such as molecular recognition, the construction of supramolecular assemblies and coordination polymers, and the stabilization of charged chromophores like flavylium compounds and anthocyanins . The flexible conformation of the this compound macrocycle allows it to adapt to a wide range of guest architectures, facilitating high-affinity binding . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C42H30O24S6-6

Molecular Weight

1111.1 g/mol

IUPAC Name

37,38,39,40,41,42-hexahydroxyheptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-5,11,17,23,29,35-hexasulfonate

InChI

InChI=1S/C42H36O24S6/c43-37-19-1-20-8-32(68(52,53)54)10-22(38(20)44)3-24-12-34(70(58,59)60)14-26(40(24)46)5-28-16-36(72(64,65)66)18-30(42(28)48)6-29-17-35(71(61,62)63)15-27(41(29)47)4-25-13-33(69(55,56)57)11-23(39(25)45)2-21(37)9-31(7-19)67(49,50)51/h7-18,43-48H,1-6H2,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H,61,62,63)(H,64,65,66)/p-6

InChI Key

BXOUPTJVBGEDIR-UHFFFAOYSA-H

Canonical SMILES

C1C2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=C(C(=CC(=C5)S(=O)(=O)[O-])CC6=C(C(=CC(=C6)S(=O)(=O)[O-])CC7=C(C1=CC(=C7)S(=O)(=O)[O-])O)O)O)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-]

Synonyms

calix(6)arene
copper(I) calix(6)arene
p-sulfonatocalix(6)arene

Origin of Product

United States

Scientific Research Applications

Drug Delivery Systems

p-Sulfonatocalix arene in Anticancer Drug Delivery

One of the prominent applications of p-sulfonatocalix arene is in drug delivery systems, particularly for anticancer drugs. Research has demonstrated that p-sulfonatocalixarene-functionalized gold nanoparticles can efficiently encapsulate and release doxorubicin, a widely used chemotherapeutic agent. The release mechanism is stimuli-responsive, allowing for controlled drug delivery in cancer therapy .

Case Study: Mitoxantrone Cardiotoxicity Attenuation

A study investigated the use of p-sulfonatocalix arene to mitigate the cardiotoxic effects of mitoxantrone. In vitro tests showed that the compound effectively reduced cardiotoxicity by forming complexes with the drug, thereby altering its bioavailability and reducing its harmful effects on cardiac cells .

Environmental Applications

Pollutant Extraction and Remediation

p-Sulfonatocalix arene has been explored for its potential in environmental remediation, particularly in extracting pollutants from wastewater. Its ability to form complexes with various contaminants allows for effective removal from water sources. For example, it has been utilized to extract arsanilic acid from aqueous solutions through high-performance liquid chromatography (HPLC) studies, confirming its inclusion capabilities .

Application Compound Methodology Results
Drug DeliveryDoxorubicinFunctionalized Gold NPsEfficient uptake and stimuli-responsive release
Environmental RemediationArsanilic AcidHPLCSuccessful complex formation and extraction

Sensing Applications

Detection of Metal Ions

p-Sulfonatocalix arene has been employed as a sensor for detecting metal ions due to its selective binding properties. The compound can form stable complexes with various cations, which can be monitored through changes in fluorescence or electrochemical signals. This makes it a valuable tool for environmental monitoring and safety assessments.

Catalytic Applications

Catalysis in Organic Reactions

The compound has also been investigated as a catalyst in organic reactions. Its unique structural properties allow it to stabilize transition states and enhance reaction rates. For instance, p-sulfonatocalixarene has been used in Michael addition reactions, demonstrating significant catalytic activity compared to traditional catalysts .

Structural Studies

Formation of Supramolecular Structures

Research into the structural properties of p-sulfonatocalix arene reveals its ability to form diverse supramolecular architectures, including rotaxanes and pseudorotaxanes. These structures are significant for developing molecular machines and devices due to their mechanical properties and responsiveness to external stimuli .

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Material : p-tert-Butylcalixarene is commonly used due to its commercial availability and stability.

  • Sulfonation : The reaction proceeds via electrophilic aromatic substitution, where sulfuric acid acts as both the sulfonating agent and a Brønsted acid catalyst. The para-alkyl groups are replaced by sulfonate (-SO₃H) groups under reflux conditions.

  • Temperature and Duration : Optimal yields (70–90%) are achieved at 60–100°C for 6–24 hours , depending on the calixarene’s solubility in sulfuric acid.

  • Neutralization : The sulfonated product is neutralized with aqueous NaOH or KOH, forming the water-soluble sodium or potassium salt of SC6A.

Table 1: Key Parameters for Direct Sulfonation

ParameterOptimal RangeImpact on Yield
Sulfuric Acid Concentration95–98%Higher purity
Reaction Temperature80–90°CMaximizes substitution
Reaction Time12–18 hoursBalances completeness vs. degradation
Neutralization Agent1M NaOHPrevents over-acidification

Post-Synthetic Modification of Parent Calixarenes

An alternative approach involves post-synthetic sulfonation of unfunctionalized calixarenes , though this method is less common due to challenges in achieving complete sulfonation at all para positions.

Stepwise Synthesis and Challenges

  • Parent Calixarene Preparation : Synthesized via base-catalyzed condensation of p-cresol and formaldehyde, followed by cyclization.

  • Sulfonation : Reacting the parent calixarene with excess chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C for 4–6 hours . This method avoids the high temperatures of direct sulfonation but requires rigorous anhydrous conditions.

  • Yield and Purity : Yields are typically lower (50–65%) due to incomplete sulfonation and side reactions, necessitating chromatographic purification.

Comparative Analysis of Methods

Efficiency and Scalability

  • Direct Sulfonation : Superior for industrial-scale production (90% yield), but requires corrosive reagents and high-temperature handling.

  • Post-Synthetic Modification : Suitable for lab-scale synthesis with milder conditions, albeit lower yields.

Characterization and Quality Control

  • Nuclear Magnetic Resonance (NMR) : ¹H-NMR spectra confirm complete sulfonation by the absence of p-alkyl group signals (δ 1.2–1.4 ppm) and presence of sulfonate peaks (δ 7.5–8.0 ppm).

  • Fourier Transform Infrared (FTIR) : Strong absorption bands at 1040 cm⁻¹ (S=O symmetric stretch) and 1180 cm⁻¹ (S=O asymmetric stretch) validate sulfonate incorporation.

  • Elemental Analysis : Sulfur content of 16–18% aligns with theoretical values for SC6A (C₄₂H₃₀O₂₄S₆).

Optimization Strategies and Industrial Relevance

Solvent Systems and Reaction Kinetics

  • Solvent-Free Sulfonation : Using excess sulfuric acid as both solvent and reagent minimizes side products.

  • Microwave-Assisted Synthesis : Reduces reaction time to 2–4 hours while maintaining yields >85%, though scalability remains a challenge .

Q & A

Basic Research Questions

Q. What experimental methods are most effective for characterizing host-guest interactions between p-sulfonatocalix[6]arene and organic ligands?

  • Methodological Answer : Use fluorescence spectroscopy to monitor changes in emission intensity and lifetime upon ligand binding. For example, fluorescence quenching of ligands like N-(4-hydroxyphenyl)-imidazole can quantify binding constants via Stern-Volmer analysis . Complement this with NMR spectroscopy to detect chemical shift changes in host/guest protons, confirming encapsulation geometry . For thermodynamic parameters, employ isothermal titration calorimetry (ITC) to measure enthalpy and entropy changes during complexation .

Q. How does pH influence the binding affinity of this compound with cationic guests?

  • Methodological Answer : At low pH (≤2), sulfonate groups remain deprotonated, while phenolic hydroxyls are protonated, enhancing electrostatic interactions with cationic guests (e.g., alkylammonium compounds). Use potentiometric titrations to map protonation states and correlate with binding constants. For example, studies show stronger binding for La³⁺ at pH 2 due to optimized charge complementarity .

Q. What synthesis protocols yield high-purity this compound?

  • Methodological Answer : Optimize sulfonation of calix[6]arene using concentrated sulfuric acid under controlled heating (60–80°C). Purify via dialysis (MWCO 1 kDa) to remove unreacted reagents. Confirm purity with elemental analysis and ESI-MS , ensuring absence of residual calix[4] or [8]arene homologs .

Advanced Research Questions

Q. How can contradictions in reported binding stoichiometries for this compound complexes be resolved?

  • Methodological Answer : Contradictions often arise from concentration-dependent equilibria. For example, lucigenin forms 1:1 and 1:2 host-guest complexes with this compound depending on receptor concentration . Use Job’s plot analysis (continuous variation method) to determine stoichiometry under fixed conditions. Cross-validate with molecular dynamics (MD) simulations to model concentration effects on complex stability .

Q. What strategies optimize this compound’s selectivity for multivalent biomolecules (e.g., amino acids)?

  • Methodological Answer : Design adaptive multivalent recognition systems by functionalizing the lower rim with groups like carboxylates or amines. For example, progressive folding of alkylamines within the cavity enhances selectivity via cooperative hydrogen bonding and π-π interactions. Validate using X-ray crystallography (solid-state) and DOSY NMR (solution-state) to confirm conformational adaptability .

Q. How do solvent polarity and ionic strength affect the stability of this compound inclusion complexes?

  • Methodological Answer : High ionic strength screens electrostatic interactions, reducing binding affinity for charged guests. Use conductivity measurements to monitor ion-pairing effects. For hydrophobic guests (e.g., ketones), HPLC-based retention assays in water-acetonitrile gradients can quantify solvophobic contributions .

Data Contradiction and Analysis

Q. Why do fluorescence-based binding constants for this compound complexes sometimes conflict with ITC-derived values?

  • Analysis : Fluorescence assumes static quenching (direct binding), while ITC captures all enthalpy changes, including solvent reorganization. For example, lucigenin’s fluorescence quenching may underestimate binding if dynamic quenching coexists. Resolve by comparing time-resolved fluorescence decay profiles (lifetime changes) with ITC data .

Q. How reliable are computational models (e.g., DFT) for predicting this compound-guest interactions?

  • Analysis : DFT/SMD (solvation model) accurately predicts Gibbs energy (ΔG) for metal cation binding but may overestimate dispersion forces for organic guests. Validate with experimental ΔG values from ITC. For example, MD simulations of La³⁺ binding showed <5% deviation from experimental data .

Experimental Design Tables

Parameter Technique Key Considerations
Binding constant (Kₐ)Fluorescence titrationCorrect for inner-filter effects; use Stern-Volmer plots
StoichiometryJob’s plot/NMR integrationMaintain constant ionic strength to avoid artifacts
Thermodynamics (ΔH, ΔS)ITCEnsure ligand solubility in buffer; optimize c-value
Conformational dynamicsDOSY NMR/MD simulationsUse deuterated solvents for NMR; validate force fields

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